molecular formula C20H19N3O2 B6923956 N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide

Cat. No.: B6923956
M. Wt: 333.4 g/mol
InChI Key: WWJBXCYUXPTLOB-UHFFFAOYSA-N
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Description

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide is a complex organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Properties

IUPAC Name

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-8-4-10-23(19)18-7-3-5-15(11-18)13-21-20(25)16-12-17-6-1-2-9-22(17)14-16/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJBXCYUXPTLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone, which yields the corresponding π-expanded indolizine . The reaction conditions often involve the use of transition metal catalysts and oxidative coupling agents to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives and indole-based molecules, such as:

  • Indole-3-acetic acid
  • Indole-2-carboxylic acid
  • Indole-3-carboxaldehyde

Uniqueness

N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]indolizine-2-carboxamide is unique due to its specific substitution pattern and the presence of the oxopyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

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